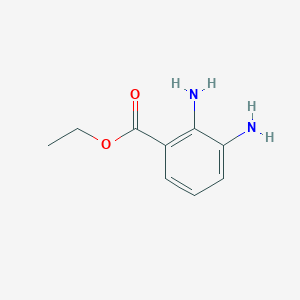

Ethyl 2,3-diaminobenzoate

Beschreibung

BenchChem offers high-quality Ethyl 2,3-diaminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-diaminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,3-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFMGRCKKFSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457549 | |

| Record name | Ethyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-88-9 | |

| Record name | Benzoic acid, 2,3-diamino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,3-Diaminobenzoate: A Technical Guide to Molecular Structure and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3-diaminobenzoate is a cornerstone building block in synthetic and medicinal chemistry. Its unique arrangement of ortho-disposed amino groups and an ethyl ester on a benzene core imparts a reactive profile that is highly valuable for the construction of diverse heterocyclic scaffolds. This guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic methods, and explores its physicochemical properties, synthesis, and critical role as a precursor in the development of pharmacologically active compounds. Detailed protocols and mechanistic insights are offered to equip researchers with the practical and theoretical knowledge required for its effective application.

Chemical Identity and Physicochemical Properties

Ethyl 2,3-diaminobenzoate, also known as 2,3-diaminobenzoic acid ethyl ester, is an aromatic compound whose utility is defined by its vicinal primary amine functionalities. These groups are nucleophilic and readily participate in cyclization reactions, making the molecule a favored starting material for nitrogen-containing heterocycles.

The fundamental properties of this compound are summarized below for quick reference and experimental planning.

Table 1: Physicochemical Properties of Ethyl 2,3-Diaminobenzoate

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2,3-diaminobenzoate | [1] |

| Synonyms | 2,3-Diaminobenzoic acid ethyl ester | [1] |

| CAS Number | 37466-88-9 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Tan to brown solid | [3] |

| Melting Point | 198-204 °C (for the parent acid) | [3] |

| Solubility | Soluble in polar organic solvents | [4] |

Note: The melting point is for the parent 2,3-diaminobenzoic acid, as data for the ethyl ester is not consistently reported and can vary with purity.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of Ethyl 2,3-diaminobenzoate is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

Caption: 2D Molecular Structure of Ethyl 2,3-diaminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characteristic. The ethyl group gives rise to a triplet (3H, -CH₃) and a quartet (2H, -OCH₂-), typically found upfield. The aromatic region will display three distinct protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the electron-donating amino groups and the electron-withdrawing ester group. The two amino groups (-NH₂) will appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal. Six signals will correspond to the aromatic carbons, with those directly attached to the nitrogen atoms shifted upfield due to the amines' shielding effect. The two carbons of the ethyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

-

N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

-

C=O Stretching: A strong, sharp absorption peak around 1680-1710 cm⁻¹ confirms the presence of the ester carbonyl group.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region correspond to the C-N stretching of the aromatic amines.

-

C-O Stretching: A strong peak around 1100-1300 cm⁻¹ indicates the C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula C₉H₁₂N₂O₂.[1] The fragmentation pattern will typically show a prominent molecular ion peak (M⁺) at m/z = 180.20.[1][2]

Synthesis and Reactivity

The primary route to Ethyl 2,3-diaminobenzoate involves a two-step process starting from ethyl 2-amino-3-nitrobenzoate or ethyl 3-nitro-2-aminobenzoate. The critical step is the reduction of the nitro group to a primary amine.

General Synthesis Protocol: Reduction of a Nitro Group

The choice of reducing agent is critical for achieving high yield and purity without affecting the ester functionality. Catalytic hydrogenation is a common and clean method.

Caption: General workflow for the synthesis of Ethyl 2,3-diaminobenzoate.

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 2-amino-3-nitrobenzoate in a suitable solvent, typically ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is usually 5-10 mol%.

-

Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Alternatively, a hydrogen donor like hydrazine hydrate can be used in place of H₂ gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Causality Insight: Celite is used to prevent the fine, pyrophoric palladium catalyst from passing through the filter paper and potentially igniting upon contact with air when dry.

-

-

Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Key Reactivity: Precursor to Heterocycles

The synthetic power of Ethyl 2,3-diaminobenzoate lies in the ability of its adjacent amino groups to react with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. This is a cornerstone of combinatorial chemistry and drug discovery.[5]

Example: Synthesis of Benzodiazepines

Reacting Ethyl 2,3-diaminobenzoate with β-keto esters or similar 1,3-dielectrophiles can lead to the formation of the benzodiazepine core, a privileged scaffold in medicinal chemistry.[6]

Caption: Condensation reaction to form a quinoxaline scaffold.

This reactivity makes it an invaluable intermediate for synthesizing a wide range of biologically active molecules, including anti-inflammatory agents, analgesics, and enzyme inhibitors.[3]

Applications in Drug Development

The structural motif of Ethyl 2,3-diaminobenzoate is embedded in numerous pharmaceutical compounds and is a key starting point for library synthesis in drug discovery programs.

-

Scaffold for Privileged Structures: It serves as a precursor for quinoxalines, benzimidazoles, and benzodiazepines, all of which are considered "privileged scaffolds" due to their frequent appearance in bioactive molecules.[6]

-

Enzyme Inhibitor Synthesis: The resulting heterocyclic structures are often investigated as inhibitors for kinases, proteases, and other enzymes implicated in disease.[3]

-

Material Science: The ability of the amino groups to form stable complexes with metals also opens avenues for applications in catalysis and the development of novel materials.[3]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling Ethyl 2,3-diaminobenzoate and its parent acid.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid generating dust.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]

Conclusion

Ethyl 2,3-diaminobenzoate is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. Its molecular structure, characterized by ortho-diamino and ethyl ester functionalities, provides a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its synthetic potential in the pursuit of novel therapeutics and materials.

References

-

Al-Said, N. H. (2014). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][12]diazepin-2-ylamino)benzoate. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl p-bis(2-hydroxyethyl)aminobenzoate. NIST WebBook. Retrieved from [Link]

-

Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Retrieved from [Link]

- Google Patents. (n.d.). CN111732521A - Preparation method of ethyl p-aminobenzoate.

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl diazoacetate. NIST WebBook. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 2-(dimethylamino)benzoate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 3,4-Diaminobenzoate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 3,5-diaminobenzoate. PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 3-aminobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3,4-diaminobenzoate. Retrieved from [Link]

-

ScienceDirect. (2015). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

National Institutes of Health. (2019). Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate. PMC. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Ethyl 3,5-diaminobenzoate | C9H12N2O2 | CID 74765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 3,4-Diaminobenzoate | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. researchgate.net [researchgate.net]

The Unseen Conductor: Elucidating the Role of the Ethyl Ester in Ethyl 2,3-Diaminobenzoate Reactivity

An In-Depth Technical Guide:

For professionals in drug discovery and synthetic chemistry, Ethyl 2,3-diaminobenzoate (E23DAB) is a deceptively simple yet powerful building block. Its utility, primarily in the synthesis of benzodiazepines, quinoxalines, and benzimidazoles, is not merely a function of its vicinal amino groups.[1][2] The true director of its synthetic destiny is the often-overlooked ethyl ester group at the C1 position. This guide provides an in-depth analysis of how this functional group, through a combination of electronic and steric influences, governs the molecule's reactivity, enabling chemists to achieve remarkable selectivity in complex synthetic pathways.

The Dual Nature of the Ethyl Ester: Electronic and Steric Governance

The reactivity of Ethyl 2,3-diaminobenzoate is fundamentally controlled by the interplay of two key characteristics of the ethyl ester group: its electron-withdrawing nature and its steric footprint.

Electronic Effects: Deactivation and Nucleophilicity Modulation

The ester functionality is a moderate electron-withdrawing group (EWG).[3] It deactivates the aromatic ring towards electrophilic aromatic substitution through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M).[4] This deactivation makes reactions directly on the aromatic ring less favorable.

However, the more critical role of the ester's electronic character is its influence on the nucleophilicity of the two adjacent amino groups.

-

The 2-Amino Group (Ortho): This group is directly ortho to the ester. The ester's strong electron-withdrawing pull significantly reduces the electron density on this nitrogen atom. This reduction in electron density makes the 2-amino group a weaker nucleophile.

-

The 3-Amino Group (Meta): While still influenced by the ester's inductive effect, this group is meta to the ester. The resonance-based deactivation is not directly transmitted to the meta position.[5] Consequently, the 3-amino group retains a higher degree of electron density and is therefore significantly more nucleophilic than its ortho counterpart.

This electronically-driven differentiation is the primary determinant of which amino group will react first with an incoming electrophile.

Steric Hindrance: The Ortho Effect

Beyond electronics, the physical bulk of the ethyl ester group imposes significant steric hindrance around the 2-amino group.[6] This "ortho effect" creates a physical barrier, making it difficult for reagents to approach and react with the 2-amino nitrogen.[7] The 3-amino group, being one position removed, is sterically unencumbered and far more accessible.

The combination of reduced nucleophilicity and increased steric hindrance effectively "protects" the 2-amino group, leaving the 3-amino group as the primary site of reactivity.

Diagram 1: Governed Reactivity of Ethyl 2,3-Diaminobenzoate

Caption: Electronic and steric effects of the ethyl ester on the amino groups.

Application in Heterocyclic Synthesis: The Benzimidazole Case Study

The differential reactivity of the amino groups is expertly exploited in the synthesis of substituted benzimidazoles, a scaffold of immense importance in medicinal chemistry.[8][9] The standard approach involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[10][11]

When Ethyl 2,3-diaminobenzoate is used, the reaction proceeds with high regioselectivity.

Mechanism:

-

Nucleophilic Attack: The more nucleophilic and sterically accessible 3-amino group initiates the reaction, attacking the electrophilic carbonyl carbon of the aldehyde.

-

Schiff Base Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form a Schiff base (imine).

-

Intramolecular Cyclization: The less reactive 2-amino group then participates in an intramolecular cyclization, attacking the imine carbon.

-

Aromatization: The resulting intermediate undergoes oxidation (often aerial) or elimination to form the stable, aromatic benzimidazole ring system.

The ethyl ester remains intact throughout this process, acting as a crucial directing group that ensures the desired isomer is formed.

Diagram 2: Regioselective Benzimidazole Synthesis Workflow

Caption: Stepwise mechanism for benzimidazole formation from E23DAB.

The Ester as a Modifiable Handle: Hydrolysis and Prodrug Strategies

While invaluable for directing synthesis, the ethyl ester group is also a versatile functional handle that can be modified post-cyclization. This is particularly relevant in drug development, where an ester might be used as a prodrug to improve bioavailability, which is then hydrolyzed in vivo by esterases to the active carboxylic acid.[12]

Experimental Protocol: Alkaline Hydrolysis of the Ethyl Ester

The conversion of the ethyl ester to the corresponding carboxylic acid is most commonly achieved through alkaline hydrolysis (saponification).[13] This protocol is a self-validating system as the progress can be monitored, and the product is purified by crystallization.

Objective: To hydrolyze the ethyl ester of a benzimidazole derivative to the corresponding carboxylic acid.

Materials:

-

Benzimidazole ethyl ester derivative (1 equivalent)

-

2 M Sodium Hydroxide (NaOH) solution

-

5 M Hydrochloric Acid (HCl) solution

-

Ethanol

-

Deionized Water

-

Heating mantle with reflux condenser

-

Beakers, Buchner funnel, filter paper

Step-by-Step Methodology:

-

Dissolution & Reagent Addition: In a round-bottomed flask, dissolve the benzimidazole ethyl ester in a minimal amount of ethanol. Add approximately 10 equivalents of 2 M NaOH solution and a few anti-bumping granules.[14]

-

Reflux: Heat the mixture to reflux using a heating mantle. The causality for this step is to provide the necessary activation energy for the hydrolysis reaction. Continue refluxing for 45-60 minutes, or until the oily drops of the ester are no longer visible, indicating the reaction is nearing completion.[15]

-

Cooling and Neutralization: Allow the flask to cool to room temperature. Transfer the reaction mixture to a beaker.

-

Precipitation: Slowly add 5 M HCl to the solution while stirring. The purpose of this step is to protonate the sodium carboxylate salt formed during hydrolysis.[16] The resulting carboxylic acid is typically insoluble in the acidic aqueous solution and will precipitate out.

-

Monitoring: Continue adding HCl until the solution is acidic (test with litmus or pH paper) and no more precipitate forms.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with a small amount of cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 3: Ester Hydrolysis Experimental Workflow

Caption: Workflow for the conversion of the ethyl ester to a carboxylic acid.

Quantitative Data Summary

The principles discussed can be summarized to compare the key reactive sites of the Ethyl 2,3-diaminobenzoate molecule.

| Feature | 2-Amino Group (Ortho) | 3-Amino Group (Meta) | Ethyl Ester Group |

| Primary Electronic Influence | Strong -I, -M effect from ester | Weaker -I effect from ester | Electron-withdrawing |

| Relative Nucleophilicity | Low | High | N/A (Electrophilic center) |

| Steric Accessibility | Hindered | Accessible | Accessible |

| Primary Role in Cyclizations | Intramolecular cyclization (secondary step) | Initial nucleophilic attack (primary step) | Directing group, modifiable handle |

| Typical Reaction | Amide formation (intramolecular) | Imine/Amide formation (intermolecular) | Hydrolysis, Transesterification |

Conclusion and Field Insights

The ethyl ester of Ethyl 2,3-diaminobenzoate is far more than a passive substituent; it is the master conductor of the molecule's reactivity. By creating a significant electronic and steric differential between the two amino groups, it provides chemists with a powerful tool for achieving high regioselectivity in the synthesis of complex heterocyclic systems. Understanding this governing role is paramount for researchers in drug development, as it allows for the rational design of synthetic routes and the strategic incorporation of the ester as a modifiable handle or a prodrug moiety. The ability to predict and control the reactivity of this versatile building block, guided by the influence of its ester group, will continue to be a cornerstone of innovation in medicinal and materials chemistry.

References

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Ester Chemistry. Chemistry LibreTexts. [Link]

-

Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

-

Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

-

Hydrolysis of ethyl benzoate. SSERC. [Link]

-

(PDF) Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. ResearchGate. [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][17][18]diazepin-2-ylamino)benzoate. MDPI. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journals. [Link]

-

Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. PubMed. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

-

Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]

-

Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. National Center for Biotechnology Information. [Link]

-

The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

What is the order of ortho, para and meta products for steric hinderance? Quora. [Link]

-

Synthesis and biological profile of substituted benzimidazoles. National Center for Biotechnology Information. [Link]

-

Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. PubMed. [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]

-

Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PubMed. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Beilstein Journals. [Link]

-

Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]

-

Steric effects. Wikipedia. [Link]

-

An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. National Center for Biotechnology Information. [Link]

-

Hydrolysis of ethyl benzoate – pupil guide. SSERC. [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. TDX. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. [Link]

-

Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]

- Process for preparing aminobenzoate esters.

-

Amino Acid-Protecting Groups. SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 14. sserc.org.uk [sserc.org.uk]

- 15. sserc.org.uk [sserc.org.uk]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Amino Protecting Groups Stability [organic-chemistry.org]

Technical Guide: Sourcing and Utilizing Ethyl 2,3-Diaminobenzoate (CAS 37466-88-9)

[1][2]

Executive Summary & Chemical Identity[3]

Ethyl 2,3-diaminobenzoate (CAS 37466-88-9 ) is a specialized aromatic building block primarily used in the synthesis of 4-substituted benzimidazoles .[1] Unlike its para-isomer (Ethyl 3,4-diaminobenzoate), which is a commodity chemical, the 2,3-isomer is frequently a "Make-to-Order" (MTO) item. This scarcity presents a supply chain risk for time-sensitive drug development programs.[1]

This guide provides a dual-track strategy:

-

Procurement: Identifying reliable custom synthesis suppliers.

-

Synthesis: A validated in-house protocol to generate the ester from the more readily available 2,3-diaminobenzoic acid.[1]

Chemical Profile

| Parameter | Specification |

| IUPAC Name | Ethyl 2,3-diaminobenzoate |

| CAS Number | 37466-88-9 (Do not confuse with 3,4-isomer: 37466-90-3) |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Key Functionality | Ortho-diamine (Benzimidazole precursor); Ester (Lipophilic handle/Pro-drug moiety) |

| Physical State | Solid (typically brown/beige powder) |

Market Landscape & Sourcing Strategy

The Availability Challenge

Major catalog suppliers (Sigma-Aldrich, Thermo Fisher, Enamine) typically stock the 3,4-diamino isomer due to its use in polymer chemistry and common dyes. The 2,3-diamino isomer is often misidentified in search results.[1]

Field-Proven Insight: If a supplier lists "Ethyl diaminobenzoate" without specifying the substitution pattern, assume it is the 3,4-isomer.[1] Always verify the structure or CAS before purchase.[1]

Commercial Suppliers (Research Grade)

For immediate procurement, the following suppliers are known to list CAS 37466-88-9, though often as an MTO item with lead times of 2–4 weeks.[1]

| Supplier Category | Vendor Examples | Availability Status | Recommended For |

| Custom Synthesis (China) | Jiangsu Mingchem, Orbit Chem | MTO (Make to Order) | Bulk (>100g) or non-urgent needs.[1] |

| Aggregators | ChemicalBook, GuideChem | Varies | Sourcing specific batches.[1] |

| Building Block Specialists | Fluorochem, Apollo Scientific | Inquire | High-purity research samples (<5g).[1] |

Strategic Recommendation: The "Buy vs. Make" Decision

Due to the MTO status, in-house synthesis is often faster for quantities <50g.[1] The precursor, 2,3-Diaminobenzoic acid (CAS 603-81-6) , is widely available from major catalogs (e.g., Chem-Impex, Alfa Aesar).

Figure 1: Decision tree for sourcing Ethyl 2,3-diaminobenzoate, prioritizing project timeline.

Technical Protocol: In-House Synthesis

If commercial supply is unavailable, the following protocol yields high-purity Ethyl 2,3-diaminobenzoate. This method is adapted from standard Fischer esterification procedures for aminobenzoic acids [1].[1]

Reaction Scheme

2,3-Diaminobenzoic Acid + Ethanol (excess) + SOCl₂ → Ethyl 2,3-Diaminobenzoate

Materials

-

Reagent: Thionyl Chloride (SOCl₂).[1]

-

Solvent: Absolute Ethanol (EtOH).[1]

-

Quench: Saturated NaHCO₃ solution.

Step-by-Step Methodology

-

Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with Nitrogen/Argon.[1]

-

Dissolution: Suspend 2,3-Diaminobenzoic acid (1.0 eq) in absolute Ethanol (0.2 M concentration). Cool to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (3.0 eq) over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).[1]

-

Reflux: Remove ice bath and heat to reflux (80°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup:

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/Ethyl Acetate).[1]

Quality Control (Self-Validating)[2]

Application: Benzimidazole Scaffold Construction[2]

The primary utility of Ethyl 2,3-diaminobenzoate is the synthesis of 4-ethoxycarbonyl benzimidazoles .[1] This substitution pattern is difficult to achieve via other routes and is valuable for creating lipophilic pockets in kinase inhibitors or receptor antagonists.[1]

Mechanism & Workflow

The condensation with an aldehyde (R-CHO) proceeds via a Schiff base intermediate, followed by oxidative cyclization.[1]

Figure 2: Synthesis pathway for 4-substituted benzimidazoles.[1]

Critical Causality

-

Regiochemistry: Using the 2,3-isomer places the ester group at the C4 position of the benzimidazole ring.[1] Using the 3,4-isomer would place it at C5 .[1] This distinction profoundly affects Structure-Activity Relationship (SAR) studies.[1]

-

Oxidation State: If reacting with a carboxylic acid (instead of aldehyde), strong acid catalysis (Phillips condensation) is required.[1] If reacting with an aldehyde, an oxidant (e.g., Na₂S₂O₅, air, or nitrobenzene) is necessary to aromatize the imidazole ring [2].

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

H-Statements: H315, H319, H335.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aromatic amines are prone to oxidation (darkening) upon air exposure.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood to avoid inhalation of dust.[1]

References

-

Royal Society of Chemistry. General procedure for preparation of methyl diaminobenzoates.[1] (Adapted for Ethyl ester).[1][4][5] Available at: (Referenced from search context 1.8).[1]

-

PubChem. Ethyl 2,3-diaminobenzoate (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Orbit Chem Pharmaceuticals. Product Catalog: Ethyl-2,3-diaminobenzoate (MTO).[1] Available at: [Link][1]

Methodological & Application

Application Note: High-Sensitivity HPLC Analysis of α-Keto Acids via Pre-Column Derivatization with Ethyl 2,3-diaminobenzoate

Abstract

This technical guide provides a comprehensive framework for the derivatization of α-keto acids using Ethyl 2,3-diaminobenzoate for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. α-Keto acids are critical intermediates in numerous metabolic pathways, but their direct analysis is often hampered by their lack of a native chromophore or fluorophore, leading to poor detection sensitivity. Pre-column derivatization addresses this challenge by attaching a fluorescent tag to the analyte. This note details the underlying reaction mechanism, a step-by-step protocol for sample derivatization and HPLC analysis, and critical insights into method optimization and troubleshooting. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust and validated system for the reliable quantification of α-keto acids in various biological matrices.

Introduction: The Rationale for Derivatization

In the field of liquid chromatography, the primary challenge is often not separation, but detection. Many biologically significant molecules, including α-keto acids, are invisible to standard UV-Vis detectors or exhibit very low absorptivity. Chemical derivatization is a powerful strategy to overcome this limitation.[1] The process involves chemically modifying the analyte to produce a derivative with properties more suitable for the chosen analytical method.[1] For HPLC, the goals of derivatization are typically to:

-

Enhance Detector Response: By introducing a highly absorbing (chromophore) or fluorescent (fluorophore) moiety, the sensitivity of the detection can be increased by several orders of magnitude.

-

Improve Chromatographic Properties: Derivatization can alter the polarity and shape of an analyte, leading to better peak shape, improved resolution, and more stable retention times on a given stationary phase.

-

Increase Volatility (for GC) or Ionization Efficiency (for MS): While not the primary focus here, derivatization is also key in other analytical techniques. In LC-MS, for example, attaching a group with high proton affinity can significantly enhance ionization efficiency.[2][3]

Ethyl 2,3-diaminobenzoate is an aromatic diamine that serves as an excellent derivatizing agent for compounds containing a 1,2-dicarbonyl moiety, such as α-keto acids. The reaction yields a highly fluorescent quinoxalinone derivative, enabling femtomole-level detection limits with a standard fluorescence detector (FLD).[4]

The Chemistry: Reaction of α-Keto Acids with Ethyl 2,3-diaminobenzoate

The core of this method is the condensation reaction between the two adjacent amino groups of Ethyl 2,3-diaminobenzoate and the two carbonyl groups of the α-keto acid. This reaction proceeds under acidic conditions and with heating, leading to the formation of a stable, planar, and highly conjugated quinoxalinone ring system. It is this extended π-system that is responsible for the derivative's strong fluorescence.

The reaction is specific to the α-keto acid structure, ensuring a clean conversion to a single derivative product, which is essential for accurate quantification. The general reaction is depicted below.

Caption: Reaction of an α-keto acid with Ethyl 2,3-diaminobenzoate.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the derivatization and analysis of α-keto acids. It is essential to run standards and blanks alongside actual samples to ensure the quality and accuracy of the results.

Reagents and Materials

| Reagent/Material | Grade | Recommended Supplier |

| Ethyl 2,3-diaminobenzoate | ≥98% Purity | Sigma-Aldrich, TCI |

| α-Keto Acid Standards | Analytical Standard | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |

| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |

| 2-Mercaptoethanol | ≥99% | Sigma-Aldrich |

| Sodium Sulfite (Na₂SO₃) | Anhydrous, ACS Grade | VWR |

| Acetonitrile (ACN) | HPLC Grade | Honeywell, Fisher Scientific |

| Methanol (MeOH) | HPLC Grade | Honeywell, Fisher Scientific |

| Water | Type I Ultrapure | Milli-Q® System or equivalent |

| HPLC System with FLD | - | Agilent, Waters, Shimadzu |

| C18 Reversed-Phase Column | 250 x 4.6 mm, 5 µm | Waters, Agilent, Phenomenex |

| Heating Block / Water Bath | - | VWR, Fisher Scientific |

| Centrifuge | - | Eppendorf, Beckman Coulter |

| pH Meter | - | Mettler Toledo |

| Syringe Filters (0.22 µm) | PVDF or Nylon | Millipore, Pall |

Preparation of Solutions

-

Derivatization Reagent (Store in the dark at 4°C, prepare fresh weekly):

-

Prepare a solution containing 0.1 M HCl, 10 mM 2-mercaptoethanol, and 5 mM sodium sulfite in ultrapure water.

-

Dissolve Ethyl 2,3-diaminobenzoate in this solution to a final concentration of 2 mg/mL.

-

Scientist's Note: The 2-mercaptoethanol and sodium sulfite act as antioxidants, preventing the oxidative degradation of the diamine reagent, which is crucial for reproducible results. The acidic environment is necessary to catalyze the condensation reaction.

-

-

Stock Standard Solutions (1 mg/mL):

-

Accurately weigh and dissolve each α-keto acid standard in ultrapure water to create individual stock solutions. Store at -20°C.

-

-

Working Standard Mixture (e.g., 10 µM):

-

Prepare a mixture of α-keto acids by diluting the stock solutions in ultrapure water. This working solution will be used to build the calibration curve.

-

-

Mobile Phase A: 30% Methanol in Ultrapure Water (v/v)

-

Mobile Phase B: 100% Methanol

Sample Preparation (from Cell Culture)

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells.

-

Metabolite Extraction: Immediately quench metabolic activity by adding 1 mL of ice-cold 80% methanol. Vortex vigorously.

-

Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of ultrapure water. The sample is now ready for derivatization.

Derivatization Procedure

-

Reaction Setup: In a sealed microcentrifuge tube, mix 50 µL of the sample (or working standard) with 50 µL of the Derivatization Reagent.

-

Incubation: Tightly cap the tube and heat at 85°C for 50 minutes in a heating block or water bath.

-

Cooling: Immediately transfer the tube to an ice bath and cool for 5 minutes to stop the reaction.

-

Neutralization/Dilution: Dilute the reaction mixture 5-fold by adding 400 µL of 50 mM NaOH solution. This step is critical to neutralize the excess acid, which can otherwise cause peak splitting, particularly for acidic derivatives like that of α-ketoglutarate.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC Analysis and Method Parameters

The separation is achieved using a standard reversed-phase C18 column. The gradient elution allows for the separation of α-keto acids with varying polarities within a reasonable timeframe.

| Parameter | Recommended Setting |

| HPLC Column | C18 Reversed-Phase (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 30% Methanol in Water |

| Mobile Phase B | 100% Methanol |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 365 nm, Emission: 440 nm (Verify optimal wavelengths) |

| Gradient Program | 0-10 min: 0% B |

| 10-25 min: 0% to 60% B (Linear Gradient) | |

| 25-35 min: 60% B | |

| 35.1-40 min: 0% B (Re-equilibration) |

Scientist's Note: The stability of the derivatized analytes should be assessed. Typically, they are stable for at least 12-24 hours when stored at 4°C in the autosampler. Method validation according to ICH guidelines is essential for clinical or regulated applications, assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[1]

Workflow and Data Interpretation

The entire process, from sample collection to data analysis, follows a logical and streamlined workflow.

Caption: Workflow for α-keto acid analysis via derivatization.

Data Interpretation: The output from the HPLC system will be a chromatogram plotting fluorescence intensity versus retention time. Each derivatized α-keto acid will appear as a distinct peak at a characteristic retention time. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the derivatized working standards.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Peak Intensity | Derivatization failure; Reagent degradation; Incorrect FLD settings. | Prepare fresh derivatization reagent; Check reaction temp/time; Verify FLD excitation/emission wavelengths and lamp status. |

| Peak Splitting | Sample is too acidic; Co-elution with an interfering peak. | Ensure the post-derivatization dilution/neutralization step is performed correctly; Adjust the gradient to improve separation. |

| Broad or Tailing Peaks | Column contamination or degradation; Mismatch between sample solvent and mobile phase. | Flush or replace the column; Ensure the final sample solvent is compatible with the initial mobile phase. |

| Inconsistent Retention Times | Pump or leak issues; Column temperature fluctuations; Mobile phase composition drift. | Check HPLC system for pressure fluctuations; Ensure the column oven is stable; Prepare fresh mobile phase. |

Conclusion

The use of Ethyl 2,3-diaminobenzoate as a pre-column derivatizing agent provides a highly sensitive, selective, and robust method for the quantification of α-keto acids by HPLC with fluorescence detection. The formation of stable, highly fluorescent quinoxalinone derivatives allows for detection at low physiological concentrations, making this technique invaluable for metabolic research, clinical diagnostics, and pharmaceutical development. By following the detailed protocol and understanding the underlying chemistry, researchers can implement a self-validating system for the accurate analysis of these important biomolecules.

References

-

ResearchGate. (2025). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Available at: [Link]

-

ResearchGate. (n.d.). HPLC Results for Alpha-Keto Acids Using Stillbenediamine as a Derivatization Reagent. Available at: [Link]

-

Drug Discovery Today. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]

-

PubMed. (1998). Use of the derivatizing agent 4-aminobenzoic acid 2-(diethylamino)ethyl ester for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. Available at: [Link]

-

PubMed. (1985). Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]

-

ResearchGate. (2012). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available at: [Link]

-

ResearchGate. (n.d.). Gas chromatographic determination of α-keto acids in pharmaceutical preparation using 1,2-propylenediamine as derivatizing reagent. Available at: [Link]

-

ResearchGate. (2012). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1, 2-Phenylene Diamine As A Derivatizing Reagent. Available at: [Link]

-

ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ddtjournal.com [ddtjournal.com]

- 3. Use of the derivatizing agent 4-aminobenzoic acid 2-(diethylamino)ethyl ester for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2,3-diaminobenzoate as a fluorescent labeling agent

Application Note: High-Sensitivity Profiling of -Keto Acids using Ethyl 2,3-Diaminobenzoate

Executive Summary

1This guide details the application of Ethyl 2,3-diaminobenzoate (E2,3DB) as a specialized pre-column derivatization reagent. Unlike standard UV-absorbing reagents (e.g., DNPH), E2,3DB reacts selectively with

Mechanistic Principles

The Derivatization Chemistry

The core chemistry relies on the condensation of the ortho-diamine moiety of E2,3DB with the 1,2-dicarbonyl system of the

Key Advantages:

-

Selectivity: The reaction is specific to 1,2-dicarbonyls (keto acids), minimizing interference from glucose or other aldehydes lacking the adjacent ketone.

-

Stability: The resulting quinoxalinone ring is chemically and thermally stable, allowing for automated overnight HPLC runs.

Reaction Pathway Diagram

Figure 1: The acid-catalyzed condensation of Ethyl 2,3-diaminobenzoate with an

Experimental Protocol

Materials & Reagents[2]

-

Reagent: Ethyl 2,3-diaminobenzoate (High purity >98%).

-

Catalyst: 2M Hydrochloric Acid (HCl).

-

Mobile Phase A: 25 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Internal Standard:

-Ketovaleric acid (if not naturally present) or 2-oxooctanoic acid.

Reagent Preparation

Caution: Diamines can be sensitive to oxidation. Prepare fresh or store under nitrogen.

-

Derivatization Solution: Dissolve 50 mg of Ethyl 2,3-diaminobenzoate in 10 mL of 0.5 M HCl.

-

Note: The acidic environment prevents auto-oxidation of the amine groups and activates the carbonyl of the analyte.

-

Sample Preparation (Biological Fluids)

-

Deproteinization:

-

Mix 100

L of sample (Serum/Plasma) with 200 -

Vortex for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection: Transfer the clear supernatant to a reaction vial.

Derivatization Step

-

Add 100

L of Supernatant (from 3.3). -

Add 100

L of Derivatization Solution (from 3.2). -

Seal the vial tightly.

-

Incubate: Heat at 80°C for 40 minutes .

-

Why: This temperature ensures complete cyclization of the sterically hindered keto acids (e.g., branched-chain keto acids like

-ketoisovalerate).

-

-

Cooling: Cool to room temperature.

-

Neutralization (Optional but Recommended): If the HPLC column is sensitive to low pH, dilute the sample 1:1 with Mobile Phase A before injection.

HPLC Analysis & Detection

Chromatographic Conditions

The ethyl ester group increases the hydrophobicity of the derivatives, requiring a higher organic content in the mobile phase compared to standard OPD derivatives.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Vol | 10 - 20 |

| Detection | Fluorescence (FLD) |

Fluorescence Settings

Quinoxalinone derivatives typically exhibit large Stokes shifts.

-

Excitation Wavelength (

): 350 nm[2] -

Emission Wavelength (

): 440 nm-

Optimization: Perform a spectral scan on the Pyruvate derivative peak to determine the precise maxima for your specific detector optics.

-

Gradient Profile

-

0 min: 10% B

-

15 min: 60% B (Linear gradient)

-

20 min: 90% B (Wash)

-

22 min: 10% B (Re-equilibration)

Analytical Workflow Visualization

Figure 2: Step-by-step analytical workflow from sample collection to fluorescence detection.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete reaction or fluorescence quenching. | Increase reaction time to 60 min. Verify pH is acidic during reaction (pH < 2). |

| Peak Tailing | Interaction with silanol groups on column. | Ensure Mobile Phase A has adequate ionic strength (25mM Phosphate) or add 0.1% TFA. |

| Extra Peaks | Reagent oxidation. | Prepare E2,3DB solution fresh daily. Store stock powder in a desiccator. |

| Split Peaks | Tautomerization or pH mismatch. | Ensure the injection solvent pH matches the mobile phase. |

References

-

General Mechanism of o-Diamine Derivatization

-

Koizumi, K., et al.

-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection."[3] Journal of Chromatography B: Biomedical Sciences and Applications. (1988). - Note: Establishes the foundational chemistry of 1,2-diamines reacting with -keto acids in dilute HCl.

-

-

Fluorescence of Quinoxalinones

-

Galabov, A., et al. "Synthesis and optical properties of fluorescent quinoxalines." Journal of Nanoscience and Nanotechnology. (2011).

- Note: Validates the fluorescence characteristics (Ex/Em) of the quinoxalinone scaffold formed during the reaction.

-

-

Chemical Data & Safety

-

PubChem Compound Summary for Ethyl 2,3-diaminobenzoate.

-

-

Alternative Reagent Comparison (DMB)

-

Fujiwara, T., et al. "Analysis of intracellular

-keto acids by HPLC with fluorescence detection."[1] Royal Society of Chemistry Advances. (2020). - Note: Provides comparative protocols for similar o-diamine reagents, useful for benchmarking sensitivity.

-

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Heterocycle Synthesis: Ethyl 2,3-Diaminobenzoate as a Chromophore Scaffold

[1]

Abstract & Strategic Value

Ethyl 2,3-diaminobenzoate (EDB) is a specialized ortho-diamine scaffold distinct from generic phenylenediamines due to the presence of the ester functionality at the C1 position.[1] This moiety serves two critical functions in dye and pigment synthesis:

-

Solubility Modulation: The ethyl ester improves solubility in organic solvents (DCM, THF) compared to the carboxylic acid parent, facilitating solution-phase processing for organic photovoltaics (OPV) and fluorescent probes.[2][3]

-

Electronic Tuning: The electron-withdrawing ester group adjacent to the amine alters the oxidation potential of the resulting heterocycles, often inducing bathochromic shifts in quinoxaline dyes and enhancing Stokes shifts in benzimidazole fluorophores.[2]

This guide details the synthesis of two primary chromophore classes derived from EDB: Quinoxaline-5-carboxylates (absorptive dyes) and Benzimidazole-4-carboxylates (emissive pigments).[1]

Mechanism of Action: Chromophore Construction

The utility of EDB lies in its ability to condense with electrophilic carbonyls to form fused heterocyclic rings.[2] The vicinal diamine motif allows for the formation of the pyrazine or imidazole ring, which extends the

Regioselectivity Insight

Unlike symmetric 1,2-diaminobenzene, EDB is electronically asymmetric.[2]

-

N3 Amine: More nucleophilic due to distance from the electron-withdrawing ester.[1]

-

N2 Amine: Less nucleophilic and sterically hindered by the ortho-ester.[1]

-

Consequence: In reactions with asymmetric diketones, the N3 amine typically attacks the more electrophilic carbonyl first, directing regiochemistry—a critical factor for designing isomerically pure dyes.[2][3]

Diagram 1: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from EDB to Quinoxaline (absorptive) and Benzimidazole (emissive) targets.[1][2][3]

Caption: Divergent synthesis pathways. EDB reacts with 1,2-diketones to form Quinoxalines or aldehydes to form Benzimidazoles.[1]

Protocol A: Synthesis of Quinoxaline Dyes

Application: Organic Photovoltaics (OPV), Intercalating Dyes, Electrophotography.[2][3] Target: Ethyl 2,3-diphenylquinoxaline-5-carboxylate.[1]

Materials

-

Reagent: Benzil (1,2-diphenylethane-1,2-dione) (1.05 eq)[1][2]

-

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)[1][2][3]

-

Catalyst: Iodine (

, 5 mol%) or p-Toluenesulfonic acid (p-TSA)[1][3]

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2,3-diaminobenzoate (1.80 g, 10 mmol) in 30 mL of ethanol.

-

Addition: Add Benzil (2.20 g, 10.5 mmol). The solution may turn slightly yellow.[2]

-

Catalysis: Add Iodine (127 mg, 0.5 mmol) as a mild Lewis acid catalyst.

-

Expert Note: Iodine is preferred over strong mineral acids as it facilitates the condensation without hydrolyzing the ester group.[2]

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 4:1). The diamine spot (polar) should disappear, replaced by a highly fluorescent (UV 254/365 nm) non-polar spot.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as fine needles.[2]

-

Purification: Filter the solid and wash with cold methanol (2 x 10 mL). Recrystallize from hot ethanol to obtain pale yellow/off-white needles.[1]

Expected Yield: 85–92% Characterization:

Protocol B: Synthesis of Benzimidazole Fluorophores

Application: Optical Brighteners, Biological Imaging Tags.[2][3] Target: Ethyl 2-(4-cyanophenyl)-1H-benzimidazole-4-carboxylate.[1]

Materials

-

Reagent: 4-Cyanobenzaldehyde (1.0 eq)

-

Oxidant: Sodium Metabisulfite (

) (1.2 eq)[1][2][3] -

Solvent: DMF or DMSO (Polar aprotic solvents favor the cyclization)[1][2][3]

Step-by-Step Methodology

-

Condensation: Dissolve EDB (1.80 g, 10 mmol) and 4-cyanobenzaldehyde (1.31 g, 10 mmol) in 15 mL DMF. Stir at room temperature for 30 minutes to form the benzylidene intermediate.

-

Oxidative Cyclization: Add Sodium Metabisulfite (2.28 g, 12 mmol). Heat the mixture to 100°C for 4–6 hours.

-

Quenching: Pour the hot reaction mixture into 200 mL of crushed ice/water. A precipitate should form immediately.[2]

-

Isolation: Filter the solid and wash copiously with water to remove DMF and inorganic salts.[2]

-

Purification: Column chromatography is recommended (Silica gel, DCM:MeOH 98:2) due to potential side products (mono-imines).[1]

Expected Yield: 70–80% Fluorescence Check: Dissolve a trace amount in DCM. Irradiate with a UV lamp (365 nm).[1][2][3] Strong blue-green emission indicates successful benzimidazole formation.[1]

Experimental Workflow & Decision Tree

Use the following logic flow to determine the optimal synthesis route based on your target properties.

Caption: Decision tree for selecting the synthesis route based on the desired photophysical property (Absorption vs. Emission).

Data Summary: Solvent & Catalyst Effects

The choice of solvent significantly impacts the yield and reaction time for the condensation of EDB.[2]

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| Ethanol | Iodine (5%) | 78 (Reflux) | 2.5 | 92 | Recommended. Green, easy workup.[1] |

| Acetic Acid | None | 118 (Reflux) | 1.0 | 88 | Fast, but product may require neutralization.[2][3] |

| DMF | Na2S2O5 | 100 | 5.0 | 75 | Best for Benzimidazoles; difficult removal.[2] |

| Water | Micelles (SDS) | 100 | 12.0 | 60 | Green, but low solubility of EDB limits yield.[2][3] |

References

-

Quinoxaline Synthesis Overview: LaRosa, P. (2023).[2][3][7] Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses. Link

-

Benzimidazole Protocols: ResearchGate. (2025).[1][2][3][4] Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. Link

-

Diketone Reactivity: ChemicalBook. (2025).[1][2][3] Methyl 2,3-diaminobenzoate Properties and Applications. Link

-

Reaction Mechanisms: Beilstein Journals. (2022).[1][2][3] (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids. Link[1][2][3]

Sources

- 1. jetir.org [jetir.org]

- 2. orientjchem.org [orientjchem.org]

- 3. BJOC - (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of 1,2-diaminobenzene with 1,3-diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

Troubleshooting & Optimization

Advanced Purification of Quinoxaline Derivatives via Recrystallization

Technical Support Guide | Version 2.4

Executive Summary

Quinoxaline scaffolds are ubiquitous in medicinal chemistry, serving as the core for kinase inhibitors, intercalating agents, and antimicrobials. However, their synthesis—typically via the condensation of o-phenylenediamines with 1,2-dicarbonyls (Hinsberg reaction)—frequently generates specific, tenacious impurities:

-

Oxidative oligomers from unreacted diamines (highly colored).

-

Regioisomers (in 6- or 7-substituted derivatives).

-

Tarry byproducts that lead to "oiling out" rather than crystallization.

This guide provides a self-validating workflow to purify these derivatives to >99% HPLC purity without defaulting to expensive chromatography.

Solvent Selection Matrix

The solubility of quinoxalines is dominated by the planar,

Table 1: Solvent Systems for Quinoxaline Recrystallization

| Solvent System | Polarity Profile | Best For... | Operational Notes |

| Ethanol (95%) | Protic / Polar | Standard Derivatives. The "Gold Standard" for phenyl-substituted quinoxalines. | High solubility at boiling (78°C); poor solubility at 0°C. Excellent for removing diamine impurities. |

| EtOH / Water (4:1) | Protic / Mixed | Polar Derivatives. Use when the compound is too soluble in pure EtOH. | Dissolve in hot EtOH first, then add hot water until turbidity appears. |

| Ethyl Acetate / Hexane | Aprotic / Mixed | Lipophilic / Halogenated. Good for 2,3-dialkyl derivatives. | Start with minimal hot EtOAc. Add Hexane dropwise. Warning: Risk of oiling out if Hexane is added too fast. |

| Toluene | Aromatic | Highly Crystalline / High MW. | High boiling point (110°C) allows for dissolving difficult solids. Slow cooling yields large needles. |

| DMF / Water | Highly Polar | "Brick dust" Solids. (e.g., nitro-quinoxalines). | Last Resort. Dissolve in hot DMF; add water to precipitate. Note: This is precipitation, not true recrystallization. Purity upgrade is lower. |

Strategic Workflow: The Purification Logic

The following flowchart outlines the decision-making process for purification, specifically addressing the critical "Oiling Out" failure mode.

Figure 1: Decision tree for quinoxaline purification, highlighting intervention points for oiling-out phenomena.

Detailed Protocol: The "Self-Validating" Method

This protocol includes checkpoints to ensure you do not lose yield or purity.

Reagents:

-

Solvent (determined via Table 1).[1]

-

Activated Charcoal (Norit or similar).

-

Celite (filter aid).

Step-by-Step Procedure:

-

Saturation Test (The 100 mg Pilot):

-

Take 100 mg of crude. Add solvent dropwise at boiling point.

-

Validation: If it dissolves in <0.5 mL, the solvent is too strong (recovery will be low). If it requires >10 mL, it is too weak (volume will be unmanageable). Aim for 1-3 mL per 100 mg.

-

-

Dissolution & Decolorization:

-

Place bulk crude in an Erlenmeyer flask. Add boiling solvent until just dissolved.

-

Crucial Step: Add 1-2% w/w Activated Charcoal. Quinoxaline syntheses often produce dark, oxidized tars. Charcoal adsorbs these preferentially.

-

Boil for 2-3 minutes. Do not boil longer or solvent evaporates and product precipitates on the charcoal.

-

-

Hot Filtration:

-

Prepare a fluted filter paper or a sintered glass funnel with a Celite pad. Pre-warm the funnel with hot solvent.

-

Filter the hot solution rapidly.

-

Troubleshooting: If crystals form in the funnel, wash with a small amount of boiling solvent to redissolve them into the filtrate.

-

-

Controlled Nucleation:

-

Allow the filtrate to cool to Room Temperature (RT) undisturbed .

-

Why? Rapid cooling (ice bath immediately) causes "crash precipitation," trapping impurities in the crystal lattice.

-

Once at RT, move to 4°C (fridge), then -20°C (freezer) if yield is low.

-

-

Collection:

-

Filter crystals via vacuum filtration (Buchner funnel).

-

The Wash: Wash with ice-cold solvent.[1]

-

Validation: The filtrate (mother liquor) should be colored (containing impurities), while crystals should be off-white or pale yellow (depending on substitution).

-

Troubleshooting & FAQs

Q1: My product is "Oiling Out" (forming a goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is a thermodynamic issue where the Liquid-Liquid Phase Separation (LLPS) occurs before the Solid-Liquid boundary. Essentially, the melting point of your solvated product is lower than the boiling point of your solvent mixture. The Fix:

-

Reheat the mixture until the oil redissolves.

-

Add Seed Crystals: Add a tiny crystal of pure product (or scratch the glass) just as the solution turns cloudy. This provides a nucleation template, bypassing the amorphous oil phase.

-

Dilute: Add slightly more solvent. This lowers the saturation temperature, ensuring the product stays in solution until the temperature is low enough to form a solid lattice rather than a liquid melt.

Q2: I have regioisomers (e.g., 6-nitro vs. 7-nitro quinoxaline). Can I separate them?

Answer: Yes, but it requires Fractional Crystallization , not simple recrystallization.

-

Mechanism: Regioisomers have different crystal packing energies.

-

Protocol: Dissolve the mixture in minimal hot ethanol. Cool slowly. The para-like isomer (often more symmetric) usually crystallizes first. Filter this "Crop 1". Concentrate the mother liquor to half volume and cool again to get "Crop 2" (enriched in the other isomer).

-

Note: If isomers are 50:50, chromatography is often more time-efficient.

Q3: My crystals are still colored (brown/orange) after recrystallization.

Diagnosis: Trace oxidation products (imino-quinones) are trapped. The Fix:

-

Repeat the recrystallization.[3]

-

Acid Wash: If your product is basic (most quinoxalines are), dissolve in dilute HCl, wash with DCM (removes non-basic tars), then basify the aqueous layer with NH₄OH to reprecipitate the solid. Recrystallize this solid.

References

-

Vogel, A. I., & Furniss, B. S. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical.[4] (The definitive guide on heterocycle purification and solvent selection).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific constants and solvents for quinoxaline derivatives).

-

Heravi, M. M., et al. (2007). "Recent advances in the synthesis of quinoxalines." Arkivoc, 2007(13), 16-53. (Discusses impurity profiles from Hinsberg condensation).

-

Mettler Toledo. (n.d.). "Oiling Out in Crystallization." (Thermodynamic explanation of oiling out phenomena).

Sources

Preventing decarboxylation of diaminobenzoic acid derivatives

A Senior Application Scientist's Guide to Preventing Unwanted Decarboxylation

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is dedicated to a common yet critical challenge faced by chemists and drug developers: the unintended decarboxylation of diaminobenzoic acid (DABA) derivatives. These molecules are valuable building blocks, but their stability can be compromised under various experimental conditions. This resource provides in-depth, field-tested answers to troubleshoot and, more importantly, prevent this unwanted side reaction.

Part 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental principles of DABA decarboxylation. Understanding the "why" is the first step toward effective prevention.

Q1: What is decarboxylation and why is it a critical issue for my DABA derivative?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from a molecule, releasing it as carbon dioxide (CO₂). For a diaminobenzoic acid derivative, this is a degradation pathway that fundamentally alters your molecule's structure, converting it into the corresponding phenylenediamine.

This is a critical issue because the carboxylic acid group is often the key functional handle for subsequent reactions, such as amide bond formation, esterification, or serving as a crucial pharmacophore for biological activity. Its loss results in yield reduction, the formation of impurities that complicate purification, and the failure to synthesize the intended target molecule.

Q2: What is the scientific mechanism that drives the decarboxylation of these molecules?

A: The decarboxylation of aminobenzoic acids is not a simple thermal decomposition; it is often a catalyzed process, primarily by acid. The mechanism can be understood as a bimolecular electrophilic substitution on the aromatic ring.[1]

The key steps are:

-

Protonation: In an acidic medium, the aromatic ring, which is activated by the electron-donating amino groups, can be attacked by a proton (H⁺). This proton preferentially adds to the carbon atom that holds the carboxylic acid group (the ipso-carbon).

-

Intermediate Formation: This attack forms an unstable intermediate, often referred to as a σ-complex or arenium ion.

-

Elimination of CO₂: The molecule stabilizes itself by eliminating the carboxyl group as carbon dioxide, which is an excellent leaving group.

-

Rearomatization: A proton is lost from the ipso-carbon, restoring the aromaticity of the ring and yielding the final phenylenediamine product.

The reaction rate is highly dependent on the pH, with studies on related molecules showing a maximum rate near the isoelectric pH where the zwitterionic form is prevalent.[2] The zwitterion is believed to be a particularly reactive species in this process.[1]

Caption: Figure 3: Workflow for the Protecting Group Strategy.

Protocol: Example Amide Coupling via Methyl Ester Protection

-

Protection: Convert your DABA derivative to its methyl ester. A standard method is Fischer esterification: reflux the DABA in methanol with a catalytic amount of sulfuric acid. Purify the resulting methyl ester.

-

Amide Coupling: Perform your desired amide coupling reaction on the amino group(s) of the methyl ester. This can now be done under forcing conditions (high temperature, strong base, etc.) without risk of decarboxylation.

-

Deprotection (Saponification): Once the amide bond is formed, hydrolyze the methyl ester back to the carboxylic acid. This is typically achieved by stirring the compound with a base like lithium hydroxide (LiOH) in a water/THF mixture at room temperature, followed by acidic workup to protonate the carboxylate.

References

-

Mechanisms of decarboxylation of ortho-substituted benzoic acids. (2025). Request PDF. Retrieved from ResearchGate. [Link]

-

Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274-82. [Link]

- Willis, C. J. (1973). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 51(10), 1505-1511.

-

Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc. (2023). YouTube. [Link]

-

What is the mechanism of Aminobenzoic acid? (2024). Patsnap Synapse. [Link]

-

Decarboxylation of all six possible forms of diaminobenzoic acids C_6H_3(NH_2)_2COOH yields three products A, B and C. Three acids give a product 'A' two acids gives a products 'B' and one acid give a product 'C' . The melting point of product 'C' is. (n.d.). Allen. [Link]

-

The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. [Link]

-

Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. (2011). ResearchGate. [Link]

-

Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three products A,B and C. (2024). YouTube. [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

-

Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three.... (2024). YouTube. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (n.d.). Thieme Connect. [Link]

-

Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2006). ResearchGate. [Link]

-

3,4-Diaminobenzoic acid. (n.d.). PubChem. [Link]

-

Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry, 21(14), 5364-8. [Link]

-

Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. [Link]

-

THE DECARBOXYLATION OF ANTHRANILIC ACID. (n.d.). Canadian Science Publishing. [Link]

-

Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). NIH. [Link]

-

One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. (2020). MDPI. [Link]

-

Catalytic amide formation from non-activated carboxylic acids and amines. (2015). Diva-portal.org. [Link]

-

Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Thermal Stability of Amorphous Solid Dispersions. (2021). PMC - NIH. [Link]

Sources

Improving the regioselectivity of reactions with Ethyl 2,3-diaminobenzoate

The following Technical Support Guide is designed for researchers working with Ethyl 2,3-diaminobenzoate (CAS: 603-83-8) . It addresses the specific regiochemical challenges inherent to this non-symmetric ortho-diamine scaffold.

Optimizing Regioselectivity & Cyclization Protocols

Product Focus: Ethyl 2,3-diaminobenzoate Primary Application: Synthesis of Benzimidazoles, Quinoxalines, and Benzodiazepines. Key Challenge: Differentiating the nucleophilicity of the C2-amine (proximal to ester) vs. the C3-amine (distal to ester).

The Core Challenge: Nucleophilic Disparity

Before troubleshooting, it is critical to understand why your reactions may be failing or yielding the wrong isomer. The two amino groups in Ethyl 2,3-diaminobenzoate are not equivalent .

-

The C2-Amine (Proximal):

-

Electronic Status: Electron-deficient. It is located ortho to the ethoxycarbonyl group (EWG). The ester withdraws electron density via induction (-I) and resonance (-M), significantly deactivating this nitrogen.

-

Steric Status: Hindered.[1] It is "sandwiched" between the bulky ester group at C1 and the amino group at C3.

-

-

The C3-Amine (Distal):

-

Electronic Status: Electron-rich (relative to C2). It is meta to the ester, meaning it suffers less resonance deactivation.

-

Steric Status: Accessible. It is flanked by a proton at C4, making it kinetically superior for nucleophilic attack.

-

The Rule of Thumb: In almost all uncontrolled electrophilic attacks (alkylation, acylation, Schiff base formation), the C3-amine will react first.

Troubleshooting Guide & FAQs

Issue 1: "I am synthesizing a benzimidazole, but I am isolating the 4-ethoxycarbonyl isomer instead of the 7-ethoxycarbonyl isomer."

Diagnosis: This is the standard outcome of the "C3-Dominance" effect.

-

The electrophile (R-CHO or R-COOH) attacks the more nucleophilic C3-amine first.

-

This forms the intermediate amide/imine at position 3.

-

Ring closure occurs onto the C2-amine.

-

Result: The substituent (R) ends up on N1 (originating from C3). The ester (at C1) is ortho to the unsubstituted nitrogen (N3, originating from C2). In benzimidazole numbering, this places the ester at Position 4 .